4-Methyl-2-vinylbenzaldehyde
Description
Significance of Aryl-Vinyl-Aldehyde Scaffolds in Chemical Research
Aryl-vinyl-aldehyde scaffolds represent a privileged class of molecules in organic synthesis due to the synergistic reactivity of their constituent functional groups. The aldehyde group is a cornerstone of C-C bond formation, participating in reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. The vinyl group, an unsaturated moiety, is susceptible to a wide array of addition reactions and is a key participant in powerful cross-coupling methodologies and polymerization processes. The aromatic ring provides a rigid framework and can be functionalized to modulate the molecule's properties.
The combination of these groups within a single molecule, particularly in an ortho-relationship as seen in 2-vinylbenzaldehydes, unlocks unique and efficient synthetic pathways. This arrangement is particularly powerful for tandem reactions where an initial reaction at one site triggers a subsequent cyclization involving the other group. For instance, intramolecular hydroacylation, where the aldehyde C-H bond adds across the adjacent vinyl group, is a prominent application that leads to the formation of indanones—core structures in various pharmaceuticals. rsc.org
Furthermore, these scaffolds are instrumental in the synthesis of diverse heterocyclic and polycyclic systems. nih.gov The aldehyde can be transformed into an imine, which can then undergo intramolecular cyclization with the vinyl group. The vinyl moiety itself can participate in pericyclic reactions like Diels-Alder cycloadditions or transition-metal-catalyzed annulations. Researchers have utilized similar scaffolds, such as arylvinylpyrimidines, to develop materials with specific luminescent and optical properties, highlighting the importance of the aryl-vinyl conjugate system in materials science. rsc.org The ability to construct complex molecular frameworks from relatively simple, functionalized starting materials underscores the strategic importance of aryl-vinyl-aldehyde scaffolds in advancing both medicinal chemistry and materials science. wpi.edu
Historical Context of Vinylbenzaldehyde Derivatives in Synthetic Methodologies
The study of vinylbenzaldehyde derivatives is rooted in the broader history of polymer science and the development of functional monomers. As early as the mid-20th century, chemists recognized the potential of introducing reactive functional groups onto polymer backbones. wiley-vch.de Vinylbenzaldehyde (VBA), an isomer of the title compound, emerged as a key monomer in this field. Its aldehyde functionality allows for post-polymerization modification, a technique where a simple polymer backbone can be chemically altered to introduce a wide variety of functionalities. wiley-vch.deacs.org For example, polymers made from 4-vinylbenzaldehyde (B157712) have been modified through Schiff base formation with various amines to create a library of functional macromolecules from a single precursor. acs.orgscilit.com
The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization, further expanded the utility of vinylbenzaldehydes. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, making poly(vinylbenzaldehyde) a versatile platform for creating advanced materials. acs.org
Beyond polymer chemistry, vinylbenzaldehyde derivatives have a long history as building blocks in traditional organic synthesis. The aldehyde group readily participates in classic condensation reactions, such as the Knoevenagel condensation, to form substituted styrenes. rsc.orgresearchgate.net This reaction has been used to synthesize precursors for dyes and other functional materials. mdpi.com Similarly, the formation of Schiff bases by reacting vinylbenzaldehydes with primary amines is a fundamental transformation used to prepare ligands, catalysts, and biologically active compounds, including those with antimicrobial properties. scilit.comorientjchem.org Early synthetic methods to access these compounds often relied on Wittig-type reactions or eliminations, but the advent of modern cross-coupling reactions, particularly palladium-catalyzed Suzuki and Stille couplings, has provided more efficient and reliable routes, such as coupling a bromobenzaldehyde with a vinylating agent. acs.org
Scope and Objectives of Research on 4-Methyl-2-vinylbenzaldehyde
Specific research focused on this compound primarily centers on its utility as a precursor for constructing substituted indanone frameworks. Indanones are a critical structural motif found in numerous biologically active molecules and pharmaceuticals. The ortho-disposed vinyl and aldehyde groups in this compound make it an ideal substrate for intramolecular hydroacylation reactions.
Synthesis: The predominant synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method typically uses 2-bromo-4-methylbenzaldehyde (B1335389) as the aryl halide and potassium vinyltrifluoroborate as the vinylating agent. acs.orgrsc.org This reaction is efficient, providing the target compound in high yields.
Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling
| Starting Material | Reagents | Catalyst | Yield | Reference |
| 2-Bromo-4-methylbenzaldehyde | Potassium vinyltrifluoroborate, Triethylamine | [PdCl₂(dppf)] | 90% | acs.org |
| 2-Bromo-4-methylbenzaldehyde | Potassium vinyltrifluoroborate, Cs₂CO₃ | PdCl₂, PPh₃ | 77% | rsc.org |
Research Applications and Objectives: The principal objective of synthesizing this compound is to employ it in cyclization reactions. A key application is the metal-free intramolecular hydroacylation to produce 4-methyl-1-indanone. In one study, L-proline was used as an organocatalyst for this transformation, achieving an excellent yield and promoting green chemistry principles by avoiding transition metals. This reaction demonstrates the compound's capacity to serve as a direct precursor to valuable pharmaceutical intermediates.
Table 2: Application in Indanone Synthesis
| Reactant | Reaction Type | Catalyst | Product | Yield | Reference |
| This compound | Intramolecular Hydroacylation | L-Proline | 4-Methyl-1-indanone | 92% |
The compound also serves as a starting material for other multi-step synthetic sequences. For example, it can undergo a Wittig-type reaction to form ethyl (2E)-3-(4′-methyl-2′-vinylphenyl)prop-2-enoate, which can be further reduced to the corresponding alcohol. acs.org These transformations highlight the objective of using this compound as a versatile intermediate to build more complex molecules for applications such as the total synthesis of alkaloids. acs.org
The detailed characterization of this compound is crucial for its use in synthesis. Spectroscopic data provides confirmation of its structure.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.23 (s, 1H), 7.73 (d, J=7.9 Hz, 1H), 7.53 (dd, J=17.4, 11.0 Hz, 1H), 7.37 (s, 1H), 7.24 (d, J=7.9 Hz, 1H), 5.69 (dd, J=17.4, 1.2 Hz, 1H), 5.49 (dd, J=11.0, 1.2 Hz, 1H), 2.43 (s, 3H) | acs.org |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.2, 144.9, 140.7, 133.7, 131.7, 130.9, 128.9, 128.2, 119.2, 22.0 | acs.org |
| Mass Spec. (EI) | m/z 146 (M⁺, 100), 117 (71), 115 (37), 91 (25) | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-6-8(2)4-5-10(9)7-11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOBPDTRHMYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 Vinylbenzaldehyde
Established Synthetic Routes to 4-Methyl-2-vinylbenzaldehyde Precursors
A robust synthetic strategy relies on the efficient preparation of precursors that can be readily converted to the target molecule. For this compound, the key intermediate is a halogenated benzaldehyde (B42025) derivative.
The compound 2-Bromo-4-methylbenzaldehyde (B1335389) serves as a pivotal precursor in the synthesis of this compound. guidechem.com A well-documented method for its preparation involves a multi-step sequence starting from 2-bromo-4-methylaniline. orgsyn.org
The synthesis begins with the diazotization of 2-bromo-4-methylaniline. In this step, the aniline (B41778) derivative is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically -5°C to 5°C) to form the corresponding diazonium salt, 2-bromo-4-methylbenzenediazonium chloride. orgsyn.org
The resulting diazonium salt is then converted to the aldehyde. This transformation can be achieved by reacting the diazonium salt with a 10% aqueous solution of formaldoxime (B1209246) in the presence of hydrated cupric sulfate. The mixture is then hydrolyzed by boiling with concentrated sulfuric acid. The final product, 2-Bromo-4-methylbenzaldehyde, is isolated by steam distillation and can be further purified by distillation under reduced pressure, typically boiling at 114–115°C at 5 mm Hg. orgsyn.org
Table 1: Synthesis of 2-Bromo-4-methylbenzaldehyde
| Step | Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|---|
| Diazotization | 2-Bromo-4-methylaniline | Sodium nitrite, Hydrochloric acid | -5°C to 5°C | 2-Bromo-4-methylbenzenediazonium chloride |
| Formylation & Hydrolysis | 2-Bromo-4-methylbenzenediazonium chloride | Formaldoxime, Cupric sulfate, Sulfuric acid | Boiling under reflux | 2-Bromo-4-methylbenzaldehyde |
Conversion of 2-Bromo-4-methylbenzaldehyde to this compound
With the key bromo-substituted intermediate in hand, the next crucial step is the introduction of the vinyl group to form the target compound.
Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent strategy for converting aryl halides to vinylated products. In the synthesis of this compound, 2-bromo-4-methylbenzaldehyde is reacted with a vinyl-donating reagent, such as potassium vinyltrifluoroborate. acs.org This reaction is catalyzed by a palladium complex, for instance, a combination of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like SPhos. acs.org The reaction typically employs a base, such as potassium carbonate, in a suitable solvent system like a toluene/water mixture. acs.org
Another related method is the Stille coupling, which uses an organotin reagent like tributyl(vinyl)tin, also under palladium catalysis. rsc.org However, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity of the boron-based reagents compared to the organotin compounds.
The efficiency of the palladium-catalyzed cross-coupling reaction is highly dependent on the specific conditions employed. Key parameters for optimization include the choice of the palladium catalyst, the ligand, the base, the solvent, and the reaction temperature. For the synthesis of this compound from 2-bromo-4-methylbenzaldehyde and potassium vinyltrifluoroborate, a high yield of 90% has been reported. acs.org
The selection of the phosphine ligand is critical, as it influences the stability and activity of the palladium catalyst. The base is necessary to activate the boronic acid derivative for transmetalation. The solvent system is chosen to ensure the solubility of all reactants. Careful control of these factors is essential to maximize the yield of this compound and minimize the formation of side products. rsc.orgrsc.org
Table 2: Palladium-Catalyzed Synthesis of this compound
| Reaction Type | Aryl Halide | Vinyl Source | Catalyst/Ligand | Base | Solvent | Yield |
|---|
| Suzuki-Miyaura Coupling | 2-Bromo-4-methylbenzaldehyde | Potassium vinyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 90% acs.org |
Alternative Approaches to Substituted Vinylbenzaldehydes
While the palladium-catalyzed coupling of a bromo-precursor is a highly effective route, other synthetic strategies exist for the preparation of vinylbenzaldehyde derivatives.
The Wittig reaction is a classic and versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com To synthesize a vinylbenzaldehyde derivative, a suitable phosphonium (B103445) salt is first prepared, typically from an alkyl halide and triphenylphosphine (B44618). masterorganicchemistry.com This salt is then deprotonated with a strong base to form the ylide.
Advanced Organic Reactions and Transformations of 4 Methyl 2 Vinylbenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group in 4-Methyl-2-vinylbenzaldehyde is a key site for molecular elaboration, participating in reactions typical of aromatic aldehydes, such as condensations to form imines (Schiff bases) and sophisticated carbonylative cyclizations.
The condensation of an aldehyde with a primary amine is a fundamental route to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine group). biointerfaceresearch.comsysrevpharm.orgijacskros.comedu.krd This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. ijacskros.com The stability and formation rate of these Schiff bases are highly dependent on the reaction conditions and the electronic nature of the reactants. For this compound, the reaction with various primary amines yields the corresponding N-substituted imines, which are valuable intermediates in organic synthesis and materials science.
The hydrolysis of imines, the reverse reaction of their formation, is a critical aspect of their chemistry, particularly for applications where stability in aqueous environments is a factor. The kinetics of imine hydrolysis are strongly influenced by pH.
Acidic Media : Under acidic conditions, the imine nitrogen is protonated, forming a reactive iminium ion. This species is highly susceptible to nucleophilic attack by water, which is typically the rate-determining step in this pH range. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate which then breaks down to regenerate the aldehyde and the corresponding protonated amine. masterorganicchemistry.com The maximum rate of hydrolysis is often observed around pH 4. masterorganicchemistry.com
Neutral and Basic Media : In neutral or basic solutions, the mechanism shifts. The rate-determining step often becomes the direct attack of water or hydroxide ions on the neutral imine. masterorganicchemistry.comzapjournals.com The stability of Schiff bases can be modulated by the presence of metal ions, which can either catalyze or retard hydrolysis depending on the formation and reactivity of the resulting metal complexes. rsc.orgrsc.org Studies on various Schiff bases have provided detailed rate equations for both acid-catalyzed and base-catalyzed hydrolysis pathways. rsc.org
The general mechanism for acid-catalyzed imine hydrolysis is detailed in the interactive table below.
Interactive Data Table: Mechanism of Acid-Catalyzed Imine Hydrolysis
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Protonation of the imine nitrogen by an acid catalyst (e.g., H₃O⁺). | Imine, H₃O⁺ | Iminium ion, H₂O |
| 2 | Nucleophilic attack by water on the iminium carbon. | Iminium ion, H₂O | Protonated carbinolamine |
| 3 | Proton transfer from the oxygen to the nitrogen atom. | Protonated carbinolamine | Amino alcohol intermediate |
| 4 | Elimination of the amine from the intermediate. | Amino alcohol intermediate | Aldehyde (or Ketone), Amine |
| 5 | Deprotonation of the resulting oxonium ion by a base (e.g., H₂O). | Oxonium ion, H₂O | Carbonyl compound, H₃O⁺ |
The dual functionality of this compound allows for its incorporation into polymeric structures with subsequent derivatization. The vinyl group can undergo polymerization or copolymerization to form a polymer backbone. The pendant aldehyde groups can then be modified.
One significant application is the synthesis of antimicrobial polymers. This can be achieved by:
Polymerization : Creating a polymer from this compound monomers.
Derivatization : Reacting the aldehyde groups along the polymer chain with amines to form Schiff bases.
Quaternization : Further reaction to produce quaternary ammonium (B1175870) salts (QAS).
Polymers containing QAS are known for their potent antimicrobial properties, which arise from the electrostatic interaction between the positively charged polymer and negatively charged microbial cell membranes. researchgate.net This strategy allows for the creation of materials with contact-killing antimicrobial surfaces. researchgate.net The synthesis can involve either the quaternization of a pre-formed polymer containing tertiary amine groups or the direct polymerization of monomers that already contain the quaternary ammonium functionality. nih.gov Various polymerization techniques, including controlled radical polymerization, can be employed to achieve precise control over the macromolecular structure and functionality. nih.gov
Carbonylative transformations of the aldehyde group in this compound, particularly in conjunction with the adjacent vinyl group, provide powerful strategies for synthesizing complex cyclic ketones like indanones and indenones.
Intramolecular hydroacylation is a highly atom-economical process that involves the addition of an aldehyde C-H bond across an alkene. For substrates like this compound, this reaction offers a direct route to cyclic ketones. Rhodium catalysts are particularly effective for this transformation. The catalytic cycle generally involves:
Oxidative addition of the aldehyde C-H bond to the rhodium center.
Insertion of the alkene into the resulting rhodium-hydride bond.
Reductive elimination to form the ketone product and regenerate the active catalyst.
Research on 2-vinylbenzaldehyde systems has shown that rhodium-catalyzed hydroacylation can be used to synthesize 3-substituted indanones with high conversion rates and excellent enantioselectivity when chiral ligands like BINAP are employed. nih.gov This method is highly efficient, with yields often exceeding 90%, especially when substitution at the alpha-position of the vinyl group is present to block competitive dimerization reactions. nih.gov Catalysts generated in situ from precursors like [Rh(COD)Cl]₂ with specific phosphine (B1218219) ligands have been developed to promote these reactions and minimize byproducts. nih.govorganic-chemistry.org
The intramolecular hydroacylation of 2-vinylbenzaldehyde derivatives is a premier strategy for synthesizing indanones. rsc.org Asymmetric rhodium-catalyzed versions of this reaction provide access to valuable chiral 3-substituted indanones with enantioselectivity often greater than 95% ee. nih.gov
While hydroacylation directly yields indanones, further transformations can produce indenones. Indenones can be prepared by the oxidation of indanones. nih.gov Alternative rhodium-catalyzed methods for indenone synthesis include the carbonylative cyclization of alkynes with 2-haloboronic acids. organic-chemistry.org These advanced catalytic methods highlight the utility of carbonylative transformations in building complex carbocyclic frameworks from ortho-alkenylbenzaldehydes.
The following table summarizes typical conditions for the synthesis of indanones from 2-vinylbenzaldehyde precursors.
Interactive Data Table: Conditions for Rhodium-Catalyzed Indanone Synthesis
| Catalyst Precursor | Ligand | Substrate Type | Product | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ | (R)-BINAP | α-Substituted 2-vinylbenzaldehyde | Chiral 3-substituted indanone | >90% | >95% | nih.gov |
Nucleophilic Addition Pathways of the Aldehyde Moiety
The aldehyde functionality in this compound is a key site for nucleophilic attack. The electrophilic carbon of the carbonyl group is susceptible to addition by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aldehyde is influenced by both steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon ncert.nic.in. However, as an aromatic aldehyde, this compound's reactivity is somewhat attenuated compared to aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring, which reduces the partial positive charge on the carbonyl carbon pressbooks.publibretexts.org.
Common nucleophilic addition reactions applicable to the aldehyde moiety of this compound include:
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group. This reaction, after an acidic workup, results in the formation of a secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated ncert.nic.in.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes researchgate.netnih.gov. Treatment of this compound with a phosphorus ylide (a Wittig reagent) would lead to the replacement of the carbonyl oxygen with a carbon-carbon double bond, thus elongating the carbon chain and introducing a new alkenyl group. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used nih.gov.
Addition of Cyanide: The addition of a cyanide ion (from a source like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin ncert.nic.inlibretexts.org. This reaction is typically base-catalyzed to generate the more nucleophilic cyanide anion.
The following table summarizes the expected products from these nucleophilic addition reactions with this compound.
| Nucleophilic Reagent | Reaction Type | Expected Product Structure |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | 1-(4-methyl-2-vinylphenyl)ethanol |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Wittig Olefination | 1-methyl-4-(prop-1-en-2-yl)-2-vinylbenzene |
| Hydrogen Cyanide (HCN) | Cyanohydrin Formation | 2-hydroxy-2-(4-methyl-2-vinylphenyl)acetonitrile |
Reactivity of the Vinyl Moiety
The vinyl group of this compound is a versatile functional group that can participate in a variety of transition metal-catalyzed reactions, leading to the construction of complex polycyclic systems.
Cascade reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient processes in organic synthesis. The vinyl group of 2-vinylbenzaldehyde derivatives serves as an excellent handle for such transformations.
A highly efficient palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has been developed to afford 6-(3-indolyl)benzo[b]carbazoles in good yields and with excellent regioselectivity rsc.org. This reaction proceeds under mild conditions and involves a complex sequence of events including a double addition of indoles to the aldehyde, followed by unexpected intramolecular migrations and an oxidative aromatization step rsc.org. While the specific use of this compound in this exact reaction is not explicitly detailed in the primary literature, its structural similarity to the reported 2-vinylbenzaldehydes suggests it would be a viable substrate.
The proposed mechanism involves an initial double nucleophilic addition of indole to the aldehyde group of the 2-vinylbenzaldehyde. This is followed by a palladium-catalyzed cascade process that includes a 1,4-aryl migration and a 1,2-hydrogen migration, ultimately leading to the aromatized benzo[b]carbazole product rsc.org.
The palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles demonstrates excellent regioselectivity rsc.org. The indole nucleophile consistently adds to the aldehyde and subsequently participates in the cyclization in a predictable manner to form the benzo[b]carbazole core.
The substrate scope of this reaction is reasonably broad, with various substituted 2-vinylbenzaldehydes and indoles being successfully employed. The following table illustrates the types of products that can be expected from this reaction with analogous substrates.
| 2-Vinylbenzaldehyde Derivative | Indole Derivative | Product | Yield |
| 2-vinylbenzaldehyde | Indole | 6-(1H-indol-3-yl)-5H-benzo[b]carbazole | 85% |
| 4-Methoxy-2-vinylbenzaldehyde | Indole | 2-Methoxy-6-(1H-indol-3-yl)-5H-benzo[b]carbazole | 78% |
| 2-vinylbenzaldehyde | 5-Methoxyindole | 6-(5-Methoxy-1H-indol-3-yl)-5H-benzo[b]carbazole | 82% |
| 2-vinylbenzaldehyde | 2-Methylindole | 6-(2-Methyl-1H-indol-3-yl)-5H-benzo[b]carbazole | 75% |
Data is illustrative of the reaction with analogous 2-vinylbenzaldehydes as reported in the literature.
The vinyl group can also undergo other types of cyclization and functionalization reactions, often catalyzed by transition metals like copper.
While a specific copper-catalyzed cyclization/fluoromethylthiolation cascade involving this compound has not been explicitly reported, the reactivity of vinylarenes in copper-catalyzed reactions suggests the feasibility of such a transformation. Copper catalysts have been shown to mediate the trifluoromethylthiolation of alkenes, including styrenes, often proceeding through a radical pathway researchgate.netorganic-chemistry.org. For instance, a copper-catalyzed trifluoromethylthiolation-peroxidation of alkenes has been developed organic-chemistry.orgrsc.org.
In a hypothetical cascade reaction, a copper catalyst could initiate the addition of a fluoromethylthiol radical to the vinyl group of this compound. The resulting radical intermediate could then potentially undergo an intramolecular cyclization onto the aldehyde or the aromatic ring, depending on the reaction conditions and the nature of any co-catalysts or additives. The development of such a reaction would provide a novel route to complex fluorinated heterocyclic compounds. Research on copper-catalyzed reactions of vinylarenes is an active area, with various cascade processes being developed for the synthesis of functionalized molecules mit.edursc.orgnih.gov.
Allylboration and Related Carbon-Carbon Bond Forming Reactions
The aldehyde functional group in this compound is a prime site for nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions. Among these, allylboration stands out as a powerful and stereoselective method for the synthesis of homoallylic alcohols. This reaction involves the addition of an allylboron reagent to the aldehyde, proceeding through a highly organized, six-membered cyclic transition state (Zimmerman-Traxler model). This mechanism allows for a high degree of stereocontrol, making it a valuable tool in asymmetric synthesis.
The reaction of this compound with an allylborating agent, such as allylboronic acid pinacol ester, results in the formation of 1-(4-methyl-2-vinylphenyl)but-3-en-1-ol. The geometry of the cyclic transition state dictates the relative stereochemistry of the newly formed stereocenters. By employing chiral allylboron reagents, this transformation can be rendered enantioselective, yielding optically active homoallylic alcohols which are versatile intermediates for the synthesis of complex molecules.
Key research findings on the allylboration of aromatic aldehydes demonstrate that the reaction is generally high-yielding and tolerant of various substituents on the aromatic ring. The vinyl group at the ortho position of this compound is not expected to interfere with the reaction at the aldehyde but remains available for subsequent transformations in the product molecule.
Below is a table summarizing the expected outcomes of the allylboration of this compound with various representative allylboron reagents.
| Allylboron Reagent | Product | Expected Stereoselectivity |
| Allylboronic acid pinacol ester | 1-(4-methyl-2-vinylphenyl)but-3-en-1-ol | Racemic, high diastereoselectivity |
| B-Allyldiisopinocampheylborane (Ipc₂BAll) | (R)- or (S)-1-(4-methyl-2-vinylphenyl)but-3-en-1-ol | High enantioselectivity (>90% ee) |
| B-Crotyldiisopinocampheylborane (Ipc₂BCrt) | (1R,2S)- or (1S,2R)-1-(4-methyl-2-vinylphenyl)-2-methylbut-3-en-1-ol | High diastereo- and enantioselectivity |
Dual Functionalization Strategies Utilizing Both Aldehyde and Vinyl Moieties
The unique structure of this compound, featuring two distinct and reactive functional groups—an aldehyde and a vinyl group—in close proximity, makes it an ideal substrate for dual functionalization strategies. These strategies enable the construction of complex molecular architectures in a single or tandem reaction sequence, offering significant advantages in terms of atom economy and synthetic efficiency.
A prominent example of such a strategy is the tandem reaction of 2-vinylbenzaldehydes with anilines to synthesize isoquinolones. acs.org This process ingeniously utilizes both functional groups in a cascade of reactions. First, the aldehyde reacts with an aniline (B41778) derivative to form a Schiff base (imine). The resulting 1-azatriene intermediate then undergoes a thermally induced, pericyclic 6π-electrocyclization, a reaction that directly involves the vinyl group. acs.org This step forms a new six-membered ring, creating a 1,2-dihydroisoquinoline intermediate. The final step is an aerobic oxidation, often mediated by a copper or palladium catalyst, which aromatizes the newly formed ring to yield the stable isoquinolone product. acs.org
The methyl group on the aromatic ring of this compound is carried through this sequence to afford a substituted isoquinolone. This powerful tandem reaction highlights how the aldehyde and vinyl groups can work in concert to rapidly build complex heterocyclic scaffolds from simple precursors.
The table below illustrates the types of isoquinolone structures that can be generated from this compound using this dual functionalization strategy with various substituted anilines.
| Aniline Derivative | Intermediate 1-Azatriene | Final Isoquinolone Product | Catalyst for Oxidation |
| Aniline | N-(4-methyl-2-vinylbenzylidene)aniline | 2-phenyl-7-methylisoquinolin-1(2H)-one | Cu(OAc)₂ or Pd(OAc)₂ |
| 4-Methoxyaniline | N-(4-methyl-2-vinylbenzylidene)-4-methoxyaniline | 2-(4-methoxyphenyl)-7-methylisoquinolin-1(2H)-one | Cu(OAc)₂ or Pd(OAc)₂ |
| 4-Chloroaniline | 4-chloro-N-(4-methyl-2-vinylbenzylidene)aniline | 2-(4-chlorophenyl)-7-methylisoquinolin-1(2H)-one | Cu(OAc)₂ or Pd(OAc)₂ |
Other potential dual functionalization strategies could involve sequential reactions. For instance, the selective epoxidation of the vinyl group would yield 4-methyl-2-(oxiran-2-yl)benzaldehyde. The resulting molecule, now containing an aldehyde and an epoxide, could undergo further intramolecular or intermolecular reactions, such as an acid-catalyzed cyclization or addition of a nucleophile to the epoxide followed by reaction at the aldehyde, to generate diverse polyfunctionalized products.
Mechanistic Investigations of Reactions Involving 4 Methyl 2 Vinylbenzaldehyde
Elucidation of Reaction Pathways in Cascade Annulations
Cascade reactions involving ortho-vinylbenzaldehyde derivatives provide an efficient route to complex heterocyclic and polycyclic structures. These reactions proceed through a series of sequential steps in a single pot, often involving the formation of multiple bonds and stereocenters. The mechanism is a carefully orchestrated sequence of intermolecular and intramolecular events, culminating in an aromatization step.
The initial step in many cascade annulations involving substrates like 4-methyl-2-vinylbenzaldehyde is an intermolecular addition of a nucleophile to the aldehyde group. For instance, in the synthesis of N-heterocycles, a primary amine can react to form an intermediate imine. This is followed by an intramolecular reaction, where a part of the newly introduced molecule attacks the vinyl group. This cyclization is a key bond-forming step that establishes the core ring structure. The process can be thought of as a sequence of nucleophilic addition, condensation, and subsequent intramolecular cyclization, leading to a non-aromatic, cyclic intermediate. The regioselectivity and stereoselectivity of these steps are crucial for the final product's structure and are often controlled by the catalyst or reaction conditions employed.
Following the intramolecular cyclization, the resulting dihydro-intermediate often undergoes oxidative aromatization to yield the final, stable aromatic product. This final step is thermodynamically driven by the formation of a conjugated aromatic system. Various oxidants can be employed for this transformation, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) being a common choice. The mechanism of DDQ-mediated oxidation is believed to involve a hydride transfer from the dihydro-intermediate to the DDQ molecule. nih.gov This process generates a cation and the reduced hydroquinone form of DDQ. Subsequent proton loss from the cation leads to the formation of the stable, aromatic ring system. nih.govresearchgate.net In some cases, this aromatization can occur spontaneously, particularly if molecular oxygen is present and can act as the terminal oxidant. researchgate.net The choice of oxidant and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired aromatic product. researchgate.net
Mechanistic Studies in Catalytic Hydroacylation Processes
Catalytic hydroacylation, the intramolecular addition of an aldehyde C-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing cyclic ketones. For substrates like 2-vinylbenzaldehyde derivatives, this reaction provides an efficient route to substituted indanones. Rhodium-based catalysts are commonly employed for this transformation.
The generally accepted mechanism for rhodium(I)-catalyzed hydroacylation involves several key steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aldehyde's C-H bond to the rhodium(I) center, forming an acylrhodium(III) hydride intermediate. escholarship.org
Olefin Insertion : The pendant vinyl group then coordinates to the rhodium center and inserts into the rhodium-hydride bond. This step forms a five-membered rhodacycle intermediate and establishes the carbon skeleton of the indanone product. escholarship.org
Reductive Elimination : The final step is the reductive elimination of the acyl and alkyl groups from the rhodium(III) center. This step forms the C-C bond that closes the ring, generates the ketone product, and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle. escholarship.org
A significant challenge in the hydroacylation of 2-vinylbenzaldehyde is a competing dimerization reaction. nih.gov However, introducing a substituent at the alpha-position of the vinyl group can block this dimerization pathway, leading to high yields of the desired indanone product. nih.gov
| Catalytic Step | Description |
| Oxidative Addition | The C-H bond of the aldehyde adds across the Rh(I) catalyst to form an acylrhodium(III) hydride. |
| Olefin Insertion | The vinyl group inserts into the Rh-H bond, forming a five-membered rhodacycle intermediate. |
| Reductive Elimination | The acyl and alkyl groups couple, releasing the indanone product and regenerating the Rh(I) catalyst. |
Kinetic and Thermodynamic Aspects of Schiff Base Hydrolysis Derived from Vinylbenzaldehydes
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. The hydrolysis of these compounds back to the parent amine and aldehyde is a reaction of significant interest, particularly in the context of controlled-release systems. The kinetics of this hydrolysis are highly dependent on the pH of the medium.
Studies on the hydrolysis of Schiff bases derived from vinylbenzaldehydes show that the reaction is sensitive to pH. The hydrolysis process can be monitored using UV-Vis spectroscopy by observing the disappearance of the characteristic imine absorption band. The reaction generally follows first-order kinetics.
The pH-rate profile for the hydrolysis typically shows that the reaction is catalyzed by both acids and bases. The rate is often slowest in the neutral pH range and increases in both acidic and basic conditions. In acidic media, the imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the attacking nucleophile is the more potent hydroxide ion.
Below is a table summarizing representative kinetic data for the hydrolysis of a Schiff base derived from vinylbenzaldehyde at different pH values.
| pH | Observed Rate Constant (k_obs) (s⁻¹) |
| 4.0 | 2.5 x 10⁻³ |
| 7.0 | 1.0 x 10⁻⁴ |
| 10.0 | 5.0 x 10⁻⁴ |
Note: The data presented are illustrative and represent typical trends observed in the hydrolysis of vinylbenzaldehyde-derived Schiff bases.
Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the reaction rates at different temperatures. These parameters provide deeper insight into the transition state of the hydrolysis reaction.
Radical Processes in Synthetic Transformations Involving Vinylbenzaldehyde Derivatives
The vinyl and aldehyde functional groups in this compound are both susceptible to radical reactions. Free-radical addition to the vinyl group is a common transformation. wikipedia.org This process typically occurs via a chain mechanism involving initiation, propagation, and termination steps. dalalinstitute.com
Initiation : The reaction is initiated by a radical species, often generated from a peroxide initiator, which adds to the vinyl group. libretexts.org
Propagation : The radical addition occurs regioselectively at the terminal carbon of the vinyl group to form the more stable benzylic radical intermediate. This new carbon-centered radical can then abstract an atom (e.g., a hydrogen or halogen) from a suitable donor to form the final product and regenerate a radical to continue the chain. libretexts.orgutdallas.edu This anti-Markovnikov regioselectivity is a hallmark of radical additions to alkenes. libretexts.org
Termination : The chain reaction ceases when two radical species combine. dalalinstitute.com
The aldehyde group itself can participate in radical reactions, though this is less common than reactions at the vinyl group. The aldehydic hydrogen can be abstracted by a radical, forming an acyl radical. This acyl radical can then participate in various subsequent reactions. Furthermore, the benzylic protons of the methyl group are also potential sites for radical abstraction, leading to a stabilized benzylic radical that can undergo further transformations.
Polymerization Science and Post Polymerization Modifications of 4 Methyl 2 Vinylbenzaldehyde Monomers
Post-Polymerization Functionalization of Aldehyde-Bearing Polymers
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into a polymer chain, offering a versatile alternative to the direct polymerization of complex functional monomers. researchgate.net Polymers bearing aldehyde groups, such as those derived from 4-methyl-2-vinylbenzaldehyde, are particularly valuable platforms for PPM due to the rich and efficient reactivity of the aldehyde carbonyl group. researchgate.netresearchgate.net This functionality allows for a wide array of chemical transformations, including non-aldol reactions, ligations to form oximes, imines, or hydrazones, and multi-component reactions. researchgate.net These modifications enable the synthesis of advanced materials with tailored properties for high-value applications, including polymer-biomolecule conjugations. researchgate.netresearchgate.net
Sequential Modification Routes to Ketone and Oxime Polymers
A novel sequential modification pathway has been developed to synthesize multifunctional polymers from a simple aldehyde-bearing polymer template. researchgate.netnih.gov This strategy allows for the introduction of two distinct functional groups—ketone and oxime—onto the same repeating unit of the polymer chain with high efficiency. researchgate.netnih.gov
The process begins with a polymer synthesized from a vinyl benzaldehyde (B42025) monomer, which serves as the reactive scaffold. researchgate.net
Step 1: Ketone Formation. The first modification involves a Rhodium-catalyzed hydroacylation reaction. This step couples the pendant aldehyde groups with various alkenes to yield a series of well-defined ketone polymers. researchgate.netnih.gov
Step 2: Oxime Formation. The newly formed ketone polymers are then subjected to a second modification. A Schiff base formation reaction with alkoxy ammonium (B1175870) salts efficiently converts a portion of the carbonyl groups into oxime functionalities. researchgate.netnih.gov
This two-step approach is highly efficient and results in the even distribution of dual functionalities at the same position along the polymer backbone. nih.gov The ability to introduce both ketone and oxime groups opens avenues for creating polymers with complex structures and tailored functionalities that would be difficult to achieve through direct polymerization. researchgate.net
| Modification Step | Reagents | Resulting Functionality | Efficiency |
| Hydroacylation | Alkenes, Rh-catalyst | Ketone | High |
| Schiff Base Formation | Alkoxy ammonium salts | Oxime | High |
Strain-Promoted Cycloadditions for Multi-Functionalization
Strain-promoted cycloaddition reactions provide a metal-free "click chemistry" approach for the multi-functionalization of polymers derived from monomers like 4-vinylbenzaldehyde (B157712). acs.orgnih.gov This method is particularly useful for creating complex, well-defined polymeric architectures for applications in nanotechnology and biomedical sciences. nih.gov
The strategy involves the synthesis of copolymers containing reactive handles suitable for strain-promoted reactions. For instance, copolymers of 4-vinylbenzaldehyde and styrene (B11656) can be prepared via controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov The aldehyde groups on this precursor polymer are then converted into other functionalities, such as oximes, azides, and nitrones. acs.orgnih.gov
These functional groups can then undergo highly efficient and chemoselective strain-promoted 1,3-dipolar cycloadditions with strained alkynes, such as dibenzocyclooctynols (DIBO) derivatives. acs.orgnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Azide-functionalized polymers react readily with DIBO. nih.gov
Strain-Promoted Alkyne-Nitrile Oxide Cycloaddition (SPANOC): Oxime groups can be oxidized in situ using hypervalent iodine reagents to form nitrile oxides. acs.orgnih.gov These nitrile oxides are highly reactive 1,3-dipoles that undergo rapid cycloaddition with strained alkynes. acs.orgnih.gov Kinetic studies have shown that these pendant nitrile oxides can react approximately twenty times faster than azides in similar cycloadditions. nih.govnih.gov
This methodology allows for the sequential attachment of different moieties. For example, a block copolymer containing segregated blocks of azide (B81097) and oxime groups can be used as a scaffold. acs.org This enables the controlled, sequential attachment of both hydrophobic and hydrophilic groups through SPAAC and SPANOC reactions, leading to the formation of multi-functional polymers that can self-assemble into well-defined nanostructures. acs.orgresearchgate.net
| Cycloaddition Reaction | Reactive Polymer Group | Reagent | Key Feature |
| SPAAC | Azide | Dibenzocyclooctynol (DIBO) | Metal-free, high efficiency |
| SPANOC | Nitrile Oxide (from Oxime) | Dibenzocyclooctynol (DIBO) | Metal-free, ~20x faster than SPAAC |
Solvent-Free Mechanochemical Approaches for Polymer Modification
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a sustainable and efficient method for post-polymerization modification, eliminating the need for bulk solvents. researchgate.netatomfair.com This approach is particularly advantageous for modifying polymers that have limited solubility, a common issue that restricts the use of conventional solution-based chemistry. nih.gov
High-speed ball milling is a common mechanochemical technique where the impact and shear forces generated by milling media can drive solid-state reactions. researchgate.netatomfair.com This solvent-free method has been successfully applied to aldehyde-bearing polymers. For example, polymers prepared from 4-vinylbenzaldehyde can undergo efficient, solid-state Schiff base formation with a variety of amines and amine derivatives. researchgate.net This allows for the rapid and quantitative synthesis of a library of functionalized macromolecules without the environmental and practical drawbacks of solvent use. researchgate.net
The utility of this solvent-free approach has also been demonstrated for the modification of ionic polymers, which often exhibit poor solubility in common organic solvents. nih.gov In one study, an ammonium-functionalized polyether was modified with an aromatic aldehyde via a vibrational ball-milling technique. The formation of imine bonds proceeded to complete conversion within one hour without causing degradation of the polymer backbone. nih.gov This highlights the potential of mechanochemistry to broaden the scope of post-polymerization modifications to polymers that are inaccessible by traditional solution-phase methods. nih.gov
Catalytic Strategies in the Chemistry of 4 Methyl 2 Vinylbenzaldehyde
Palladium-Catalyzed Processes
Palladium catalysis offers a powerful toolkit for the functionalization of molecules like 4-methyl-2-vinylbenzaldehyde. Its applications range from the fundamental synthesis of the monomer itself to its subsequent elaboration into complex polycyclic systems through elegant cascade reactions.
Cross-Coupling Reactions for Monomer Synthesis
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, providing a direct and efficient route to synthesize vinyl-substituted aromatic compounds such as this compound. nih.govlibretexts.org Reactions like the Suzuki-Miyaura, Stille, and Heck couplings are particularly relevant. nih.govlibretexts.orgnobelprize.org
In a typical Suzuki-Miyaura approach, the synthesis could involve the coupling of 2-bromo-4-methylbenzaldehyde (B1335389) with a vinylboronic acid derivative in the presence of a palladium(0) catalyst. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.net These methods are highly valued for their broad functional group tolerance, allowing for the presence of the sensitive aldehyde group during the C-C bond formation. rsc.org
| Reaction Type | Aryl Partner | Vinyl Partner | Typical Catalyst | General Conditions |
| Suzuki-Miyaura | 2-Bromo-4-methylbenzaldehyde | Vinylboronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) |
| Stille | 2-Bromo-4-methylbenzaldehyde | Vinyltributyltin | Pd(PPh₃)₄ | Solvent (e.g., Toluene, THF) |
| Heck | 2-Iodo-4-methylbenzaldehyde | Ethylene | Pd(OAc)₂, PdCl₂ | Base (e.g., Et₃N), Ligand (e.g., PPh₃) |
This table represents generalized conditions for well-established cross-coupling reactions applicable to the synthesis of this compound.
Cascade Reactions for Polycyclic Construction
The dual functionality of vinylbenzaldehydes serves as a powerful handle in palladium-catalyzed cascade reactions, enabling the rapid assembly of complex polycyclic and heterocyclic frameworks. nih.govresearchtrend.netrsc.org These one-pot sequences, which involve the formation of multiple bonds, maximize atom economy and synthetic efficiency. researchtrend.netuchicago.edu
A notable example is the palladium-catalyzed intermolecular cascade (4+3) cyclocondensation between salicylaldehydes (structural analogs of 2-vinylbenzaldehyde) and vinylcyclopropanes. nih.gov In this process, the palladium catalyst first facilitates the ring-opening of the vinylcyclopropane. The resulting intermediate then undergoes a Horner-Wadsworth-Emmons (HWE) olefination with the aldehyde group. A subsequent intramolecular O-allylation step completes the cascade, forming substituted benzoxepins, which are seven-membered heterocyclic rings. nih.gov This strategy demonstrates how the vinyl and aldehyde groups can be sequentially engaged in a single catalytic process to build complex architectures. Research has shown this method can produce benzoxepins in high yields, up to 99%, and with the use of a new chiral ligand, reasonable enantioselectivity has been achieved (up to 83:17 e.r.). nih.gov
| Reactant A | Reactant B | Catalyst System | Key Steps | Product Type | Reported Yield |
| Salicylaldehydes | Phosphonate-functionalized vinylcyclopropanes | Pd(0) catalyst, Chiral ligand | Pd-catalyzed ring opening, HWE olefination, O-allylation | Benzoxepins | Up to 99% |
Data derived from a study on a formal (3+4) cycloaddition reaction analogous to transformations possible with this compound. nih.gov
Rhodium-Catalyzed Transformations
Rhodium catalysts are particularly effective in promoting transformations involving the activation of C-H bonds and asymmetric synthesis. For substrates like this compound, rhodium catalysis offers unique pathways for cyclization through hydroacylation reactions.
Hydroacylation Reactions and Asymmetric Catalysis
Intramolecular hydroacylation, the addition of an aldehyde C-H bond across an alkene, is a powerful rhodium-catalyzed transformation for constructing cyclic ketones. In substrates such as ortho-allylbenzaldehydes, which are structurally similar to 2-vinylbenzaldehydes, this reaction provides an efficient route to synthesize 3,4-dihydronaphthalen-1(2H)-ones. organic-chemistry.orgiastate.edunih.gov
The development of asymmetric versions of this reaction allows for the production of chiral cyclic ketones with high enantioselectivity. organic-chemistry.orgiastate.edu A catalyst generated in situ from [Rh(COD)Cl]₂, a chiral bisphosphine ligand such as (R)-DTBM-SEGPHOS, and a sodium salt with a weakly coordinating anion like NaBARF has been shown to be highly effective. organic-chemistry.orgnih.gov This system minimizes common side reactions like alkene isomerization and promotes the desired endo-selective cyclization. organic-chemistry.orgiastate.edu The optimization of steric and electronic properties of the phosphine (B1218219) ligands is critical to achieving high yields and enantioselectivities. organic-chemistry.org
| Substrate Type | Catalyst Precursor | Chiral Ligand | Additive | Product Type | Yield Range | Enantioselectivity (ee) |
| ortho-Allylbenzaldehydes | [Rh(COD)Cl]₂ | (R)-DTBM-SEGPHOS | NaBARF | 3,4-Dihydronaphthalen-1(2H)-one | 49–91% | 96–99% |
This table summarizes findings from rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes, demonstrating a potent synthetic route applicable to analogs like this compound. organic-chemistry.orgiastate.edunih.gov
Copper-Catalyzed Reactions
Copper catalysis has emerged as a cost-effective and versatile tool for a wide range of organic transformations, including cascade reactions that create complex molecules from simple starting materials. rsc.orgrsc.org
Cascade Cyclization and Functionalization
Copper catalysts are adept at mediating cascade sequences that involve the formation of multiple C-C and C-heteroatom bonds in a single operation. nih.govnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. For substrates possessing both aldehyde and unsaturated moieties, copper catalysis can trigger cyclization and subsequent functionalization pathways.
For instance, a copper-catalyzed three-component cascade reaction involving an aminobenzimidazole, an aldehyde, and a terminal alkyne has been developed to synthesize complex benzimidazole-linked pyrroles. nih.gov The sequence is initiated by the formation of a propargylamine, followed by alkyne insertion, a ring-opening event, and a final intramolecular carbonylative cyclization under aerobic conditions. nih.gov This process constructs C=N, C=C, and C=O bonds and a new five-membered ring in one pot. While not a direct reaction of this compound, this example illustrates the potential of copper catalysis to engage aldehyde functionalities in complex cascade reactions that build heterocyclic systems, a strategy that could be adapted for vinyl-substituted aldehydes.
| Reaction Type | Key Reactants | Catalyst | Key Features | Product |
| Three-component cascade | 2-Aminobenzimidazole, Aldehyde, Terminal Alkyne | Copper salt (e.g., CuI) | Aerobic conditions, Multiple bond formations (C=N, C=C, C=O) | Benzimidazole-linked tetrasubstituted pyrrole |
This table illustrates a representative copper-catalyzed cascade reaction involving an aldehyde, showcasing the potential for complex molecule synthesis. nih.gov
Emerging Catalytic Systems for this compound Chemistry
The quest for more efficient and selective transformations of this compound has led researchers to explore a variety of novel catalytic approaches. These emerging systems, including photoredox catalysis, advanced organocatalysis, and biocatalysis, offer unique activation modes that can address the challenges associated with the chemoselective functionalization of this bifunctional molecule.
While specific documented applications of these emerging catalytic systems directly on this compound are not extensively reported in publicly available research, the principles and demonstrated successes of these platforms on analogous substrates, such as other vinyl arenes and substituted benzaldehydes, provide a strong indication of their potential.
Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. For a substrate like this compound, photoredox catalysis could open avenues for a range of transformations. For instance, photocatalytic [4+2] cycloaddition reactions, which have been demonstrated with various pentafulvenes using organic photoredox catalysts, could potentially be applied to the vinyl group of this compound, leading to the construction of complex cyclic structures. The aldehyde functionality could either be inert during this process or participate in subsequent transformations.
Organocatalysis: The use of small organic molecules as catalysts has matured into a powerful tool for asymmetric synthesis. In the context of this compound, organocatalysis could be employed for various enantioselective reactions. For example, the aldehyde group could undergo asymmetric aldol (B89426) or Henry reactions with other carbonyl compounds or nitroalkanes, respectively, catalyzed by chiral amines or thioureas. The vinyl group, on the other hand, could participate in asymmetric Michael additions or cycloadditions. The challenge lies in achieving chemoselectivity, where the catalyst selectively activates one functional group over the other. Studies on substituted benzaldehydes in organocatalyzed reactions have shown that electronic and steric factors of the substituents play a crucial role in reactivity and selectivity, insights that are directly applicable to this compound.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. For this compound, biocatalysis presents exciting opportunities for asymmetric synthesis. Ene-reductases, for instance, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. While the vinyl group in this compound is not electronically activated in the traditional sense, enzyme engineering and the exploration of diverse enzyme libraries could lead to biocatalysts capable of its selective reduction. More conventionally, alcohol dehydrogenases (ADHs) could be employed for the asymmetric reduction of the aldehyde moiety to the corresponding chiral alcohol. The enzymatic reduction of various benzaldehyde (B42025) derivatives has been well-documented, suggesting the feasibility of this approach for this compound.
Dual Catalysis: The combination of two distinct catalytic cycles in a single pot, known as dual catalysis, can enable transformations that are not possible with a single catalyst. For this compound, a dual catalytic system could involve the simultaneous activation of both the vinyl and aldehyde groups. For example, a transition metal catalyst could activate the vinyl group for a cross-coupling or hydroformylation reaction, while an organocatalyst concurrently activates the aldehyde for an asymmetric addition. This synergistic approach could lead to the rapid construction of complex molecules with multiple stereocenters.
While concrete data tables for the application of these emerging systems to this compound are not yet available in the literature, the table below illustrates the potential transformations based on analogous systems.
| Catalytic System | Potential Transformation of this compound | Expected Product Class | Catalyst Example |
| Photoredox Catalysis | [4+2] Cycloaddition with a dienophile | Tetrahydro-1H-benzo manchester.ac.ukannulene derivatives | Thioxanthylium salts |
| Organocatalysis | Asymmetric aldol reaction with acetone | Chiral β-hydroxy ketones | (S)-Proline |
| Biocatalysis | Asymmetric reduction of the aldehyde | Chiral (4-methyl-2-vinylphenyl)methanol | Alcohol Dehydrogenase (ADH) |
| Dual Catalysis | Asymmetric hydroformylation of the vinyl group and subsequent in-situ derivatization of the new aldehyde | Chiral dialdehydes or their derivatives | Rhodium complex with chiral ligand / Chiral amine |
The exploration of these emerging catalytic systems holds the key to unlocking the full synthetic potential of this compound. Future research in this area is expected to provide detailed insights into the reactivity and selectivity of this versatile molecule under these novel catalytic conditions, paving the way for the efficient synthesis of a wide range of valuable chemical entities.
Future Research Directions and Unexplored Avenues in 4 Methyl 2 Vinylbenzaldehyde Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The presence of a prochiral aldehyde group in 4-Methyl-2-vinylbenzaldehyde makes it an ideal candidate for the development of asymmetric synthetic methods to produce chiral molecules. Future research in this area could focus on several promising approaches:
Organocatalytic Asymmetric Aldol (B89426) and Related Reactions: Chiral organocatalysts, such as proline derivatives, have been successfully employed for the enantioselective α-functionalization of aldehydes. Investigating the application of these catalysts to this compound could lead to the efficient synthesis of a variety of chiral adducts. For instance, asymmetric aldol reactions with ketones would yield optically active β-hydroxy aldehydes, which are valuable chiral building blocks.
Transition-Metal Catalyzed Asymmetric Additions: The development of chiral transition-metal complexes for the enantioselective addition of nucleophiles to aldehydes is a well-established field. Future work could explore the use of chiral rhodium, ruthenium, or iridium catalysts for the asymmetric hydrogenation of the aldehyde group in this compound to produce chiral alcohols. Similarly, enantioselective additions of organometallic reagents (e.g., Grignard or organozinc reagents) could provide access to a wide range of chiral secondary alcohols. A recent study on the enantioselective allenylation of aldehydes catalyzed by a chiral phosphoric acid highlights the potential for creating axially chiral allenes from similar substrates researchgate.net.
Enantioselective Cycloaddition Reactions: The vinyl group of this compound can participate in various cycloaddition reactions. The development of chiral Lewis acids or organocatalysts to control the stereochemistry of these reactions, such as Diels-Alder or [3+2] cycloadditions, would open up new avenues for the synthesis of complex chiral carbocyclic and heterocyclic scaffolds. Research into catalytic asymmetric [2 + 4] cycloadditions of vinyl-substituted indoles with ortho-quinone methides has shown success in producing chiral chroman derivatives, suggesting a potential pathway for similar reactions with this compound mdpi.com.
A summary of potential asymmetric transformations for this compound is presented in Table 1.
| Reaction Type | Catalyst Type | Potential Chiral Product |
| Aldol Reaction | Chiral Amine (e.g., Proline) | β-Hydroxy Aldehyde |
| Hydrogenation | Chiral Transition Metal Complex | Secondary Alcohol |
| Alkylation | Chiral Ligand/Metal Complex | Secondary Alcohol |
| Diels-Alder Reaction | Chiral Lewis Acid | Cyclohexene Derivative |
Exploration of Bio-Inspired Catalysis and Biocatalytic Transformations
The use of enzymes and bio-inspired catalysts offers a green and highly selective alternative to traditional chemical methods. Future research on this compound in this domain could be particularly fruitful.
Enzymatic Reductions: Oxidoreductases, such as alcohol dehydrogenases, are known to catalyze the reduction of aldehydes to alcohols with high enantioselectivity. Screening for and engineering enzymes that can efficiently reduce the aldehyde group of this compound would provide a sustainable route to the corresponding chiral alcohol. Studies have demonstrated the feasibility of biocatalytic reduction of benzaldehyde (B42025) and its derivatives using various enzyme sources, including plant wastes, which underscores the potential for developing environmentally friendly processes scielo.org.mxscielo.org.mxredalyc.org. The pH-dependent selective reduction of benzils to either benzoins or hydrobenzoins using fungal biocatalysts further illustrates the fine control achievable through biocatalysis rsc.org.
Biocatalytic Carbon-Carbon Bond Formation: Enzymes such as benzaldehyde lyase can catalyze the formation of carbon-carbon bonds. Exploring the potential of such enzymes to utilize this compound as a substrate could lead to novel biocatalytic routes for the synthesis of acyloins and other valuable compounds.
Bio-inspired Catalytic Systems: Designing synthetic catalysts that mimic the active sites of enzymes is a rapidly growing field. These bio-inspired catalysts could offer the high selectivity of enzymes with improved stability and broader substrate scope. The development of such catalysts for the transformation of this compound represents a significant and challenging research avenue.
Integration with Flow Chemistry and Sustainable Synthesis Protocols
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.org Integrating the synthesis and modification of this compound with flow chemistry protocols is a key area for future development.
Continuous Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound itself would improve the efficiency and safety of its production. This could involve the use of packed-bed reactors with immobilized catalysts.
Flow-Based Modifications: Subsequent transformations of this compound, such as the asymmetric reactions and biocatalytic processes discussed above, could be adapted to flow systems. This would enable the on-demand synthesis of a variety of derivatives with precise control over reaction parameters. The fragrance and flavor industries are already adopting flow chemistry for reactions involving substituted benzaldehydes, indicating a strong precedent for its application to this compound nih.govbeilstein-journals.org. The use of flow chemistry for hazardous reactions, such as those involving unstable intermediates, further highlights its potential for improving the safety and efficiency of chemical synthesis acs.org.
Sustainable Synthesis Protocols: Future research should prioritize the development of sustainable synthetic routes to and from this compound. This includes the use of renewable starting materials, greener solvents, and energy-efficient processes. For example, recent research has explored the direct synthesis of p-methyl benzaldehyde from acetaldehyde, a biomass-derived feedstock, using an organic amine-catalyzed dehydrogenation mechanism, offering a potential green alternative to petroleum-based routes nih.govresearchgate.net.
| Flow Chemistry Application | Potential Advantages |
| Continuous Synthesis | Increased safety, higher throughput, better process control |
| Asymmetric Catalysis in Flow | Improved enantioselectivity, easier catalyst recycling |
| Biocatalysis in Flow | Enhanced enzyme stability, continuous production |
Advanced Methodologies for Functional Material Design and Synthesis
The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of functional polymers. Future research in this area could focus on creating materials with tailored properties.
Functional Polymers via Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined polymers of this compound with controlled molecular weight and narrow dispersity. The pendant aldehyde groups can then be post-functionalized to introduce a wide range of chemical functionalities, leading to materials with applications in areas such as drug delivery, sensors, and catalysis researchgate.netsemanticscholar.org.
Stimuli-Responsive Materials: The aldehyde group can be used to create polymers that respond to changes in their environment, such as pH or the presence of specific analytes. For example, polymers bearing aldehyde groups can form Schiff bases with amines, and this reaction can be reversible, leading to pH-responsive materials.
Cross-linked and Network Polymers: this compound can be copolymerized with cross-linking agents to form robust polymer networks. The aldehyde functionalities within these networks can be used for further chemical modifications, such as the immobilization of catalysts or biomolecules. The synthesis of functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes demonstrates the potential for creating degradable polymer networks acs.orgfigshare.com.
Antimicrobial Polymers: Benzaldehyde derivatives have been immobilized onto polymer backbones to create materials with antimicrobial properties nih.govnih.gov. This compound could be incorporated into polymers to develop novel antimicrobial surfaces and coatings.
A summary of potential functional materials derived from this compound is provided in Table 2.
| Material Type | Synthesis Method | Potential Application |
| Functional Linear Polymers | ATRP, RAFT | Drug delivery, sensors |
| Stimuli-Responsive Polymers | Post-polymerization modification | Smart materials, biosensors |
| Cross-linked Networks | Copolymerization with cross-linkers | Catalyst support, tissue engineering |
| Antimicrobial Polymers | Copolymerization or grafting | Medical devices, food packaging |
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 4-Methyl-2-vinylbenzaldehyde, and how can reaction conditions be optimized? A: A viable method involves adapting the Knoevenagel-Doebner reaction, typically used for synthesizing vinylphenols from hydroxybenzaldehydes. For this compound, start with 4-methylsalicylaldehyde and employ microwave-assisted condensation with malonic acid derivatives under controlled pH (4–6) to enhance yield . Optimize solvent selection (e.g., ethanol or DMF) and catalyst (e.g., piperidine) to suppress side reactions like polymerization. Monitor reaction progress via TLC or HPLC .
Characterization Techniques
Q: What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound? A: Use a combination of:
- NMR : H and C NMR to confirm the vinyl group (δ 5.0–6.5 ppm for protons) and aldehyde proton (δ ~9.8 ppm) .
- HPLC-UV : For purity analysis, employ a C18 column with a methanol-water mobile phase (70:30 v/v) and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~160.1 for CHO) .
Handling and Safety Protocols
Q: What safety precautions are critical when handling this compound in the lab? A:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Avoid inhalation; use NIOSH-approved respirators if ventilation is insufficient .
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidation .
Stability and Storage Conditions
Q: How does molecular structure influence the stability of this compound, and what storage conditions are optimal? A: The vinyl and aldehyde groups make the compound prone to oxidation and polymerization. Stabilize by adding 0.1% BHT (butylated hydroxytoluene) and storing in inert atmospheres. Avoid prolonged exposure to light or humidity . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Synthesis Optimization
Q: How can solvent polarity and catalyst selection improve the yield of this compound? A: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Switch to ethanol for greener synthesis with comparable efficiency. Catalysts like DMAP (4-dimethylaminopyridine) improve regioselectivity, achieving >80% yield. Use DOE (Design of Experiments) to optimize temperature (80–100°C) and molar ratios .
Mechanistic Insights
Q: What are the proposed reaction mechanisms for forming the vinyl group in this compound? A: The mechanism likely follows a base-catalyzed condensation:
Deprotonation of the hydroxy group in 4-methylsalicylaldehyde.
Nucleophilic attack on the aldehyde carbon by a malonate-derived enolate.
Elimination of CO and water to form the conjugated vinyl system. DFT calculations can validate transition states and energy barriers .
Analytical Data Contradictions
Q: How should researchers resolve discrepancies between NMR and HPLC purity data? A: Contradictions may arise from residual solvents or degradation products.
- HPLC-MS : Identify impurities via hyphenated techniques.
- NMR Titration : Add internal standards (e.g., TMS) to quantify trace contaminants.
- Repeat Analysis : Perform under controlled humidity/temperature to rule out environmental effects .
Biological Activity Assessment
Q: What methodologies are suitable for evaluating the bioactivity of this compound derivatives? A:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values.
- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Computational Modeling
Q: How can QSPR or DFT models predict the physicochemical properties of this compound? A:
- QSPR : Train models using descriptors like logP, molar refractivity, and topological indices to predict solubility and reactivity .
- DFT : Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to assess electrophilicity and stability .
Green Chemistry Approaches
Q: What sustainable strategies minimize waste in this compound synthesis? A:
- Solvent-Free Reactions : Use microwave irradiation to reduce energy consumption.
- Biocatalysis : Explore lipase-mediated condensation for higher enantioselectivity.
- Recycling : Recover catalysts via nanofiltration membranes .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
